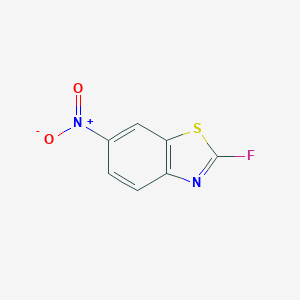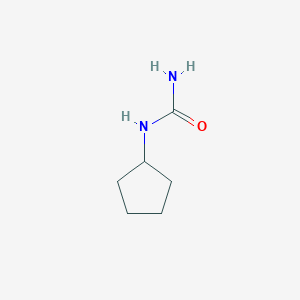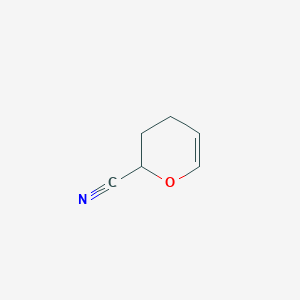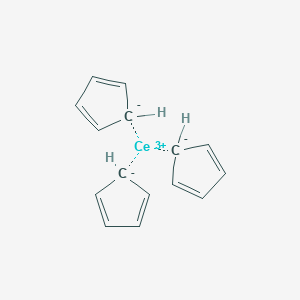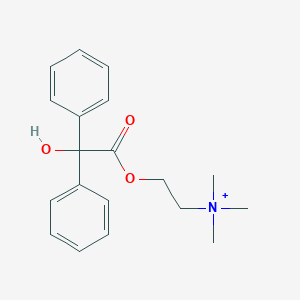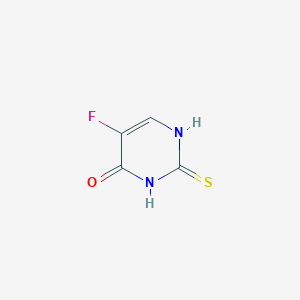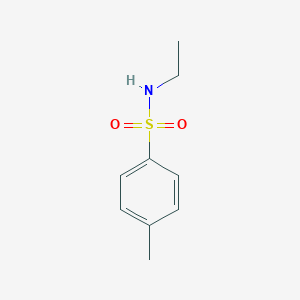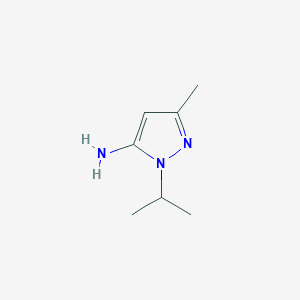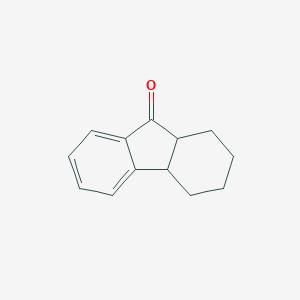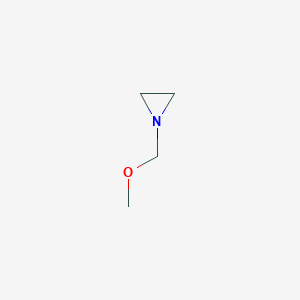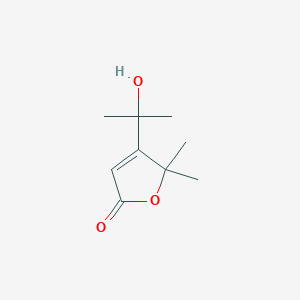
4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one, also known as HDMF, is a furan derivative that has attracted attention due to its unique chemical properties and potential applications in various fields. HDMF is synthesized through a multistep reaction process and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one is not fully understood, but it is believed to be due to its antioxidant properties. 4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one has been shown to scavenge free radicals and inhibit lipid peroxidation, which can lead to oxidative stress. This mechanism of action makes 4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one a potential candidate for the treatment of oxidative stress-related diseases.
Biochemische Und Physiologische Effekte
4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one has been shown to have a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. 4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one has also been shown to have antimicrobial properties, which can inhibit the growth of bacteria and fungi. In addition, 4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one has been shown to have anti-inflammatory properties, which can reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one in lab experiments is its relatively simple synthesis process. 4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one is also stable under a range of conditions, which makes it easy to work with. However, one limitation of using 4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of 4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one. One potential direction is to further investigate its antioxidant properties and potential use in the treatment of oxidative stress-related diseases. Another potential direction is to explore its antimicrobial properties and potential use as a food preservative. Additionally, 4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one can be used as a starting material for the synthesis of various bioactive compounds, which opens up a range of possibilities for future research.
Synthesemethoden
The synthesis of 4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one involves a multistep reaction process that starts with the reaction of 2,5-dimethylfuran with formaldehyde to produce 4,5-dimethyl-2-furancarboxaldehyde. This intermediate is then reacted with acetone in the presence of a base catalyst to form 4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one. The synthesis process is relatively simple and can be easily scaled up for industrial production.
Wissenschaftliche Forschungsanwendungen
4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one has been extensively studied for its potential applications in scientific research. It has been shown to have antioxidant properties, which makes it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's disease. 4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one has also been studied for its potential use as a food preservative due to its antimicrobial properties. In addition, 4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one has been used as a starting material for the synthesis of various bioactive compounds.
Eigenschaften
CAS-Nummer |
1197-79-1 |
|---|---|
Produktname |
4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one |
Molekularformel |
C9H14O3 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
4-(2-hydroxypropan-2-yl)-5,5-dimethylfuran-2-one |
InChI |
InChI=1S/C9H14O3/c1-8(2,11)6-5-7(10)12-9(6,3)4/h5,11H,1-4H3 |
InChI-Schlüssel |
YAXNBSGQYMGDCL-UHFFFAOYSA-N |
SMILES |
CC1(C(=CC(=O)O1)C(C)(C)O)C |
Kanonische SMILES |
CC1(C(=CC(=O)O1)C(C)(C)O)C |
Synonyme |
2(5H)-Furanone, 4-(1-hydroxy-1-methylethyl)-5,5-dimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



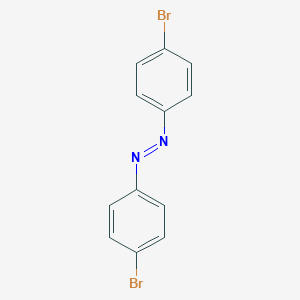
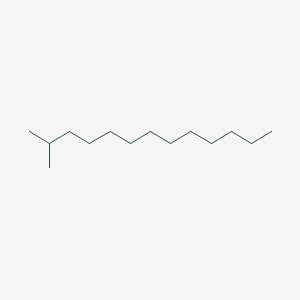
![2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B73513.png)
